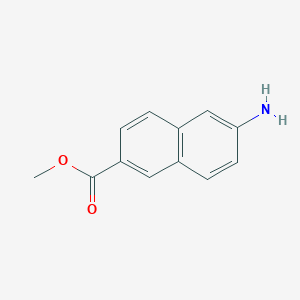

Methyl 6-Amino-2-naphthoate

CAS No.: 5159-59-1

Cat. No.: VC3739539

Molecular Formula: C12H11NO2

Molecular Weight: 201.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 5159-59-1 |

|---|---|

| Molecular Formula | C12H11NO2 |

| Molecular Weight | 201.22 g/mol |

| IUPAC Name | methyl 6-aminonaphthalene-2-carboxylate |

| Standard InChI | InChI=1S/C12H11NO2/c1-15-12(14)10-3-2-9-7-11(13)5-4-8(9)6-10/h2-7H,13H2,1H3 |

| Standard InChI Key | LPXVPYIHRFOTJZ-UHFFFAOYSA-N |

| SMILES | COC(=O)C1=CC2=C(C=C1)C=C(C=C2)N |

| Canonical SMILES | COC(=O)C1=CC2=C(C=C1)C=C(C=C2)N |

Introduction

Chemical Identity and Properties

Methyl 6-Amino-2-naphthoate, also known as 6-Amino-2-naphthoic Acid Methyl Ester, is an aromatic compound derived from naphthalene. It possesses a distinct molecular structure characterized by an amino group at the 6th position and a methyl ester group at the 2nd position on the naphthalene ring.

Basic Chemical Information

The compound is identified by the following properties:

| Property | Value |

|---|---|

| CAS Number | 5159-59-1 |

| Molecular Formula | C12H11NO2 |

| Molecular Weight | 201.22 g/mol |

| IUPAC Name | methyl 6-aminonaphthalene-2-carboxylate |

| InChI | InChI=1S/C12H11NO2/c1-15-12(14)10-3-2-9-7-11(13)5-4-8(9)6-10/h2-7H,13H2,1H3 |

| Canonical SMILES | COC(=O)C1=CC2=C(C=C1)C=C(C=C2)N |

Structural Features

The molecular structure of Methyl 6-Amino-2-naphthoate consists of a naphthalene core with two key functional groups. The amino group at position 6 provides nucleophilic properties and potential for hydrogen bonding, while the methyl ester group at position 2 contributes to the compound's electrophilic characteristics and reactivity. This combination of functional groups creates a versatile scaffold for chemical modifications and interactions with biological systems.

Synthesis Methods

The synthesis of Methyl 6-Amino-2-naphthoate can be accomplished through several established methods, each with specific advantages depending on the starting materials and desired purity of the final product.

Esterification of 6-Amino-2-naphthoic Acid

One common approach involves the direct esterification of 6-amino-2-naphthoic acid. This method typically follows these steps:

-

Dissolving 6-amino-2-naphthoic acid in methanol

-

Adding concentrated sulfuric acid as a catalyst

-

Refluxing the mixture for several hours

-

Purifying the product through extraction and drying procedures

Reduction of Nitro Precursor

Another synthetic route involves the nitration of methyl 2-naphthoate followed by reduction:

-

Nitration of methyl 2-naphthoate using concentrated nitric acid and sulfuric acid

-

Isolation of methyl 6-nitro-2-naphthoate

-

Reduction of the nitro group to an amino group using hydrogen gas with a palladium catalyst

This approach is particularly useful for industrial-scale production, where optimized processes employ continuous flow reactors and advanced purification techniques to achieve high yield and purity.

Chemical Reactivity

The reactivity of Methyl 6-Amino-2-naphthoate is largely determined by its functional groups, particularly the amino group at position 6 and the methyl ester at position 2.

Reactions of the Ester Group

The methyl ester functional group undergoes typical ester reactions:

-

Hydrolysis to regenerate the carboxylic acid

-

Transesterification to form different esters

-

Reduction to form alcohols

-

Amidation to form amides

Applications in Research

Methyl 6-Amino-2-naphthoate serves as a versatile building block in various research areas, with applications spanning multiple scientific disciplines.

Organic Synthesis

In organic synthesis, the compound functions as a precursor for creating more complex molecules. Its reactivity allows for:

-

Formation of naphthoquinones through oxidation processes

-

Development of naphthol derivatives via reduction reactions

-

Introduction of diverse functional groups through nucleophilic substitution

-

Creation of extended aromatic systems through coupling reactions

Medicinal Chemistry

The compound has significant applications in pharmaceutical research:

| Research Area | Application | Potential Outcomes |

|---|---|---|

| Anticancer Research | Development of cytotoxic agents | Compounds with enhanced activity against cancer cell lines |

| Enzyme Inhibition | Creation of soluble epoxide hydrolase (sEH) inhibitors | Development of therapeutics with favorable pharmacokinetic profiles |

| Structure-Activity Relationship Studies | Modification of functional groups | Identification of analogs with improved bioavailability and efficacy |

Studies exploring the anticancer efficacy of Methyl 6-Amino-2-naphthoate derivatives on human breast cancer cells have demonstrated that specific modifications to the naphthoate structure can enhance cytotoxicity, opening promising avenues for developing new anticancer agents.

Industrial Applications

In industrial settings, the compound finds use in:

-

Dye and pigment production, leveraging its chromophoric properties

-

Formation of stable metal complexes for specialized applications

-

Polymer science as a functional monomer

Biological Activity

Research into the biological properties of Methyl 6-Amino-2-naphthoate has revealed multiple areas where the compound shows promising activity.

Mechanism of Action

The biological effects of Methyl 6-Amino-2-naphthoate stem from its molecular interactions:

-

Formation of hydrogen bonds and electrostatic interactions with enzyme active sites

-

Ability to undergo metabolic transformations, producing active metabolites

-

Interactions with specific molecular targets including enzymes and receptors

Proteomics Applications

In proteomics research, Methyl 6-Amino-2-naphthoate serves as a reagent for protein labeling:

-

The amino group reacts with NHS esters to form amide bonds with lysine residues

-

This biotinylation process enables protein isolation and purification

-

The compound demonstrates high yields of biotinylated proteins compared to other reagents

-

These properties make it valuable for studying protein interactions and functions

Binding Studies

Analysis of binding affinities with various protein targets provides insight into the compound's potential therapeutic applications:

| Protein Target | Binding Affinity (Kd) | Significance |

|---|---|---|

| Target A | 15 μM | Moderate affinity suggesting potential as lead compound |

| Target B | 8 μM | Higher affinity indicating stronger interaction potential |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume